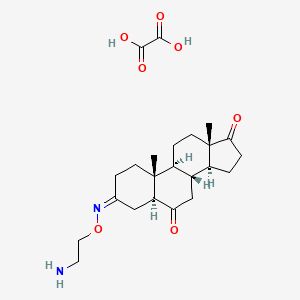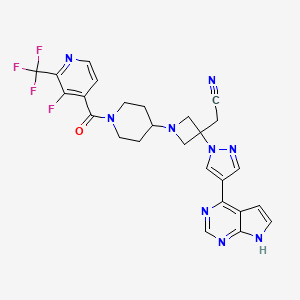![molecular formula C24H2318FN4O B608225 2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine CAS No. 1301167-89-4](/img/structure/B608225.png)
2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine
Descripción general
Descripción
2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine is a fluorinated organic compound that has gained attention in scientific research due to its unique structure and potential applications. The presence of the fluorine-18 isotope makes it particularly valuable in positron emission tomography (PET) imaging, a technique widely used in medical diagnostics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine typically involves multiple steps, including the introduction of the fluorine-18 isotope. One common method involves the use of a precursor compound that undergoes nucleophilic substitution with a fluorine-18 source. The reaction conditions often require the use of a polar aprotic solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve automated synthesis modules designed for the incorporation of fluorine-18. These modules ensure high radiochemical yields and purity, making the compound suitable for use in PET imaging. The process typically includes the synthesis of the precursor, followed by fluorination and purification steps .
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine-18 atom can be introduced via nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate and acetonitrile are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with fluorine-18 results in the formation of the desired fluorinated compound .
Aplicaciones Científicas De Investigación
2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine has several scientific research applications:
Medical Imaging: Its primary application is in PET imaging, where it serves as a radiotracer for diagnosing various diseases, including cancer and neurological disorders.
Chemistry: The compound is used in studies involving fluorine chemistry and radiochemistry.
Biology: It is employed in biological studies to track metabolic processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine involves its interaction with specific molecular targets in the body. As a radiotracer, it binds to target molecules, allowing for the visualization of biological processes using PET imaging. The fluorine-18 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner, creating detailed images of the target area .
Comparación Con Compuestos Similares
Similar Compounds
Flutafuranol F-18: Another fluorine-18 labeled compound used in PET imaging.
(S)-Fluoxetine: A compound with a similar fluorinated structure but different applications, primarily as an antidepressant.
Uniqueness
2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine is unique due to its specific structure, which allows for targeted imaging in PET scans. Its ability to provide high-resolution images makes it valuable in medical diagnostics .
Propiedades
Número CAS |
1301167-89-4 |
|---|---|
Fórmula molecular |
C24H2318FN4O |
Peso molecular |
401.47 |
Nombre IUPAC |
2-((4-(1-(2-(fluoro-18F)ethyl)-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)-3,5-dimethylpyridine |
InChI |
InChI=1S/C24H23FN4O/c1-17-13-18(2)23(27-14-17)16-30-21-5-3-20(4-6-21)24-22(15-29(28-24)12-9-25)19-7-10-26-11-8-19/h3-8,10-11,13-15H,9,12,16H2,1-2H3/i25-1 |
Clave InChI |
OWEZURWNYQWWNB-FNNGWQQSSA-N |
SMILES |
Cc1cnc(COc2ccc(c3nn(CC[18F])cc3c4ccncc4)cc2)c(C)c1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JNJ-42259152 F-18; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B608148.png)

![N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)
![N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B608154.png)


![(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B608162.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)
